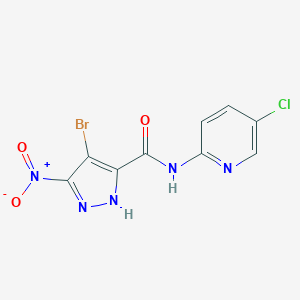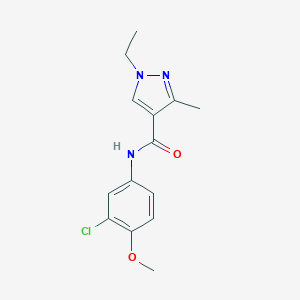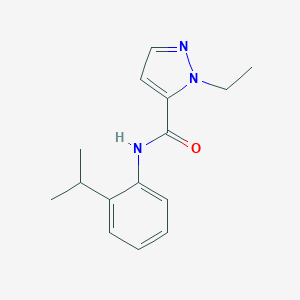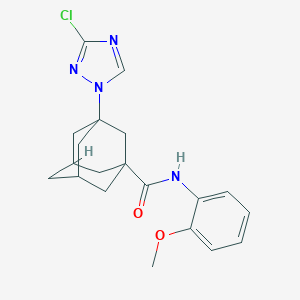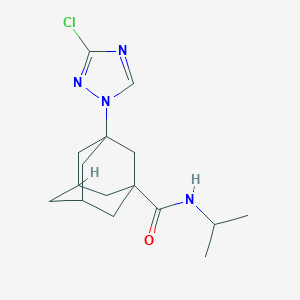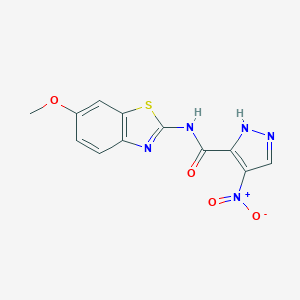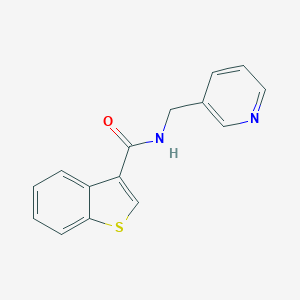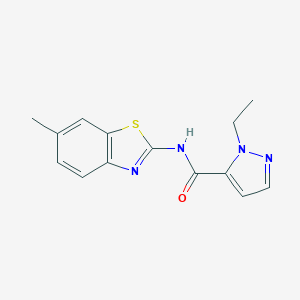![molecular formula C19H21ClN2O4 B280449 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B280449.png)
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a furoyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a Friedel-Crafts acylation to introduce the 2-oxoethyl group.
Introduction of the Piperazine Ring: The intermediate is then reacted with 1-(2-furoyl)piperazine under basic conditions to form the desired ether linkage.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furoyl group can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The nitro group on the aromatic ring can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Amino-3-methylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the furoyl group may enhance its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl 2-[4-(2-thienyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Similar structure with a thiophene ring instead of a furan ring.
4-Chloro-3-methylphenyl 2-[4-(2-pyridyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Contains a pyridine ring instead of a furan ring.
4-Chloro-3-methylphenyl 2-[4-(2-benzoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Features a benzoyl group instead of a furoyl group.
Uniqueness
The presence of the furoyl group in 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H21ClN2O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-12-15(5-6-16(13)20)26-14(2)18(23)21-7-9-22(10-8-21)19(24)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3 |
InChI Key |
GPVZERZJPDWIGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
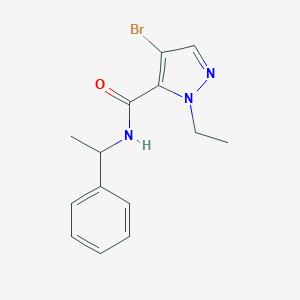
![2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B280376.png)
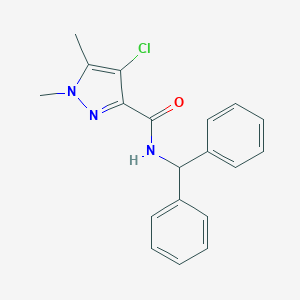
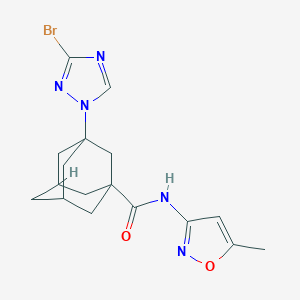
![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)
